molecular formula C12H15Br2NO2S B345795 1-(2,5-Dibromophenyl)sulfonylazepane CAS No. 457961-20-5

1-(2,5-Dibromophenyl)sulfonylazepane

Cat. No.: B345795
CAS No.: 457961-20-5
M. Wt: 397.13g/mol
InChI Key: ZLPCBKRJSQGUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2,5-Dibromophenyl)sulfonylazepane is a sulfonamide derivative featuring an azepane (a seven-membered saturated heterocyclic ring containing one nitrogen atom) substituted with a 2,5-dibromophenylsulfonyl group. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.

Properties

CAS No.

457961-20-5

Molecular Formula

C12H15Br2NO2S

Molecular Weight

397.13g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonylazepane

InChI

InChI=1S/C12H15Br2NO2S/c13-10-5-6-11(14)12(9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

ZLPCBKRJSQGUAC-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () focuses on chiral and racemic 1,3-dioxolane dicarboxylate derivatives (e.g., compounds 5–8), which are structurally distinct from sulfonylazepanes. These compounds were evaluated for antibacterial and antifungal activities (Table 1). While direct comparisons to 1-(2,5-Dibromophenyl)sulfonylazepane cannot be made due to structural differences, general insights into sulfonamide and heterocyclic compound behavior can be inferred:

Table 1: Key Properties of Compounds from

Compound Structure Type Biological Activity (MIC Range) Notable Features
5–8 1,3-Dioxolane dicarboxylates 4.8–5000 µg/mL (antibacterial) Chiral centers, ester groups
Amikacin Aminoglycoside antibiotic Reference antibiotic (bacteria) Broad-spectrum activity
Fluconazole Triazole antifungal Reference antifungal (yeast) Ergosterol synthesis inhibition

Key Differences from Sulfonylazepanes :

Structural Backbone :

  • 1,3-Dioxolanes () are five-membered cyclic acetals with two ester groups, whereas sulfonylazepanes are seven-membered nitrogen-containing rings with sulfonamide substituents. The latter’s larger ring size and sulfonamide group may confer distinct steric and electronic properties.

Bioactivity Profile :

  • The 1,3-dioxolane derivatives in showed broad-spectrum antibacterial activity (MIC as low as 4.8 µg/mL against S. aureus and E. coli) and antifungal activity (MIC 62.5 µg/mL against C. albicans) . Sulfonylazepanes, by contrast, are more commonly associated with central nervous system (CNS) targets (e.g., serotonin receptor modulation) or enzyme inhibition (e.g., carbonic anhydrase) in literature outside the provided evidence.

Chirality: Compounds 5–8 in emphasize enantiomeric purity (>99% ee for compound 7), which is critical for bioactivity .

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